molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3

2,3,7-Trimethylpyrazolo[1,5-a]pyridine

Cat. No. B097574
CAS RN: 17408-34-3
M. Wt: 160.22 g/mol
InChI Key: YXIVRPQGQPWPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7-Trimethylpyrazolo[1,5-a]pyridine, also known as TMP or Selurampanel, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor found in the central nervous system. The AMPA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. In

Mechanism Of Action

2,3,7-Trimethylpyrazolo[1,5-a]pyridine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the AMPA receptor, 2,3,7-Trimethylpyrazolo[1,5-a]pyridine reduces the excitability of neurons and decreases the release of neurotransmitters. This mechanism of action has been shown to be effective in reducing seizures and protecting against neuronal damage in animal models of neurological disorders.

Biochemical And Physiological Effects

2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been shown to reduce the release of inflammatory cytokines, which are involved in the pathogenesis of a variety of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its high degree of selectivity for the AMPA receptor. This selectivity reduces the risk of side effects and makes it a promising candidate for therapeutic applications. However, one of the limitations of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its poor solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are a number of future directions for research on 2,3,7-Trimethylpyrazolo[1,5-a]pyridine. One area of interest is the development of more effective methods for administering 2,3,7-Trimethylpyrazolo[1,5-a]pyridine, such as the use of prodrugs or nanoparticles. Another area of interest is the development of more selective AMPA receptor antagonists, which could have fewer side effects and greater therapeutic potential. Additionally, there is interest in studying the long-term effects of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine on neuronal function and plasticity, as well as its potential role in treating other neurological disorders.

Synthesis Methods

2,3,7-Trimethylpyrazolo[1,5-a]pyridine can be synthesized using a variety of methods, including the reaction of 2,3,7-trimethylpyrazolo[1,5-a]pyridine-5-carboxylic acid with thionyl chloride, followed by treatment with ammonia. This method yields 2,3,7-Trimethylpyrazolo[1,5-a]pyridine with a high degree of purity and is suitable for large-scale production.

Scientific Research Applications

2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been studied for its potential role in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

17408-34-3

Product Name

2,3,7-Trimethylpyrazolo[1,5-a]pyridine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3,7-trimethylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3

InChI Key

YXIVRPQGQPWPMY-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C(C(=NN12)C)C

Canonical SMILES

CC1=CC=CC2=C(C(=NN12)C)C

synonyms

2,3,7-Trimethylpyrazolo[1,5-a]pyridine

Origin of Product

United States

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